molecular formula C8H10BrFN2 B13052305 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13052305
M. Wt: 233.08 g/mol
InChI Key: RGFXAZBJMPYPQH-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrFN2. It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a bromo and a fluoro group on the phenyl ring.

Preparation Methods

The synthesis of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromo and fluoro groups on the phenyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2

InChI Key

RGFXAZBJMPYPQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(CN)N

Origin of Product

United States

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